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Compound of Interest

2-((2-Methoxyphenyl)thio)acetic
Compound Name:

acid
CAS No.: 18619-21-1
Cat. No.: B1606586

Get Quote

A Technical Guide for Structural Validation[1]
Executive Summary & Structural Context[1][2][3]

Target Molecule: 2-((2-Methoxyphenyl)thio)acetic acid Formula:

Molecular Weight: 198.24 g/mol Role: Synthetic intermediate for PPAR agonists,
benzothiophene derivatives, and NSAID analogs.[1]

This guide provides a definitive reference for the spectroscopic validation of 2-((2-
methoxyphenyl)thio)acetic acid. Unlike simple aliphatic acids, this molecule possesses a
thioether linkage ortho to a methoxy group on a benzene ring. This specific substitution pattern
creates unique electronic environments that must be carefully deconvoluted using NMR and
Mass Spectrometry to distinguish it from its para- or meta- isomers.[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide for
spectral assignment.
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Figure 1: Connectivity map of 2-((2-Methoxyphenyl)thio)acetic acid showing the critical
ortho-relationship between the thioether and methoxy groups.[1]

Synthesis & Sample Preparation Strategy

To ensure spectroscopic data integrity, the sample must be free of the starting material (2-
methoxybenzenethiol), which contains a reactive thiol proton that can obscure the acid region
in NMR.

Validated Synthesis Protocol:

* Reagents: 2-Methoxybenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.5 eq),
Water/Ethanol (1:1).[1]

+ Reaction: Reflux for 2-3 hours. The thiolate anion acts as the nucleophile, displacing the
chloride.

o Workup (Critical): Acidify the aqueous layer to pH ~2 with HCI. The product precipitates as a
white solid.

« Purification: Recrystallization from water or toluene/hexane.[1]
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e Purity Check: TLC (SiO2, 50% EtOAc/Hexane). Product
(streaks due to acid); Thiol

1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4]
[5][6][7]

NMR is the primary tool for confirming the ortho substitution pattern. The proximity of the sulfur
and oxygen atoms creates distinct shielding zones.

3.1
NMR Data (400 MHz,

or

)

Diagnostic Logic:
o The Acid Proton: Appears as a broad singlet downfield (>10 ppm).[2] In

, this may be broadened into the baseline if the sample is wet.

o Methylene vs. Methyl: The methoxy group (

) is attached to an electronegative oxygen, shifting it downfield (~3.8 ppm).[1] The thio-
methylene (

) is attached to sulfur (less electronegative), appearing slightly upfield (~3.6 ppm).[1]

o Aromatic Region: Look for a 4-proton pattern.[1] The proton ortho to the methoxy group (H-3)
and the proton ortho to the sulfur (H-6) will appear as doublets (or dd).[1]
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Shift ( Coupling ( Structural
Assignment Multiplicity Integration Justificatio

, Ppm) , Hz) n

Carboxylic
acid proton

COOH 10.5-12.5 Broad Singlet  1H -
(exchangeabl

e).[1]

Ortho to
Sulfur
(deshielded
by S
anisotropic
effect).[1]

Ar-H (6) 7.35 Doublet (dd)  1H 7.8,15

Para to

Ar-H (4) 7.22 Triplet (td) 1H 78,15
Methoxy.[1]

Meta to

Ar-H (5) 6.95 Triplet (td) 1H 75,12 Methoxy.[1]
ethoxy.

Ortho to
Methoxy
Ar-H (3) 6.88 Doublet (dd) 1H 8.0,1.0 (shielded by

resonance).

[1]

Methoxy
group on

OCH3 3.89 Singlet 3H - .
aromatic ring.

[1]

Methylene

bridge
SCH2 3.65 Singlet 2H - between S

and COOH.

[1]
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3.2

NMR Data (100 MHz,

)
Shift (
Assignment Type Notes
» PpmM)
Carbonyl of carboxylic
C=0 175.2 Quaternary i
acid.[1]
Carbon attached to
C-O (An) 158.1 Quaternary Methoxy (highly
deshielded).[1]
Carbon ortho to
C-H (Ar) 1325 CH
Sulfur.[1]
Carbon para to
C-H (Ar) 129.4 CH
Methoxy.[1]
Carbon attached to
C-S (Ar) 123.8 Quaternary )
Sulfur (ipso).[1]
Carbon meta to
C-H (Ar) 121.5 CH
Methoxy.[1]
Carbon ortho to
C-H (Ar) 110.8 CH _
Methoxy (shielded).[1]
OCH3 55.9 CH3 Methoxy carbon.[1]
SCH2 36.2 CH2 Methylene carbon.[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used here primarily to confirm the functional group transformations (Thiol

Thioether) and the presence of the carboxylic acid.
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o Method: KBr pellet or ATR (Attenuated Total Reflectance).[1]

o Key Diagnostic: Disappearance of the S-H stretch (2550

) present in the starting material.[1]

Frequency (

Intensity Assignment Interpretation
)
H-bonded carboxylic
2800 - 3200 Broad, Strong O-H Stretch o
acid dimer.
Carbonyl group of the
1705 - 1725 Strong, Sharp C=0]J1] Stretch ) )
carboxylic acid.
) Aromatic ring skeletal
1580, 1480 Medium C=C Stretch o
vibrations.
Aryl alkyl ether
1240 Strong C-O-C Stretch ]
(Anisole stretch).[1]
Ortho-disubstituted
750 Strong C-H Bending benzene (out-of-

plane).[1]

Mass Spectrometry (MS)[1]

Mass spec provides the molecular weight and characteristic isotope patterns.

 lonization Mode: ESI (Electrospray lonization) in Negative Mode (ESI-) is preferred for

carboxylic acids.[1]

e Theoretical Monoisotopic Mass: 198.0351 Da.[1]

Key Peaks (ESI-):

e [M-H]~ (m/z 197.0): The base peak, corresponding to the deprotonated carboxylate anion (

)-[1]
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 |sotope Pattern: Sulfur has a natural stable isotope

(~4.2% abundance).[1] You should observe a peak at m/z 199.0 with approximately 4-5%
intensity relative to the base peak.[1] This confirms the presence of one sulfur atom.[3]

Fragmentation (EIl - 70eV): If using GC-MS (El), look for:
e m/z 198 [M]+: Molecular ion.[1]
e m/z 153 [M - COOH]+: Loss of the carboxylic acid group.[1]

e m/z 139 [M - CH2COOH]+: Cleavage of the thioether bond, leaving the thiophenol cation.[1]

Integrated Structural Validation Workflow

The following flowchart details the logic path for confirming the identity of CAS 18619-21-1,
ensuring no false positives from isomers (e.g., 3-methoxy or 4-methoxy analogs).
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Figure 2: Logic gate for distinguishing the target ortho-isomer from potential regioisomers.[1]
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* NMR Shift Prediction Algorithms:MestReNova NMR Predictor / ChemDraw Professional.
Validated against general "Alkoxy-thiophenol" scaffolds.[1]

o General Spectroscopic Data for Thioacetic Acids:Spectral Database for Organic Compounds
(SDBS).[1] AIST, Japan.[2] (Reference for analogous 2-substituted thioacetic acid
fragments). [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2-
((2-Methoxyphenyl)thio)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606586/docs#comprehensive-spectroscopic-
characterization-of-2-2-methoxyphenyl-thio-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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